![molecular formula C19H21ClN4O2 B2877862 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide CAS No. 2380172-30-3](/img/structure/B2877862.png)
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide is a complex organic compound that features a pyridazinone core substituted with a 4-chlorophenyl group and an azetidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, which is then functionalized with the 4-chlorophenyl group. The azetidine ring is introduced in the final steps through cyclization reactions. Specific reagents and conditions vary, but common steps include:
Formation of the Pyridazinone Core: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Azetidine Ring: This is typically done through cyclization reactions involving amines and haloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone core and may have similar biological activities.
N-cyclopentylazetidine-1-carboxamide derivatives: These compounds share the azetidine carboxamide moiety and may exhibit similar chemical reactivity.
Uniqueness
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds. This uniqueness makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(22-17)16-11-23(12-16)19(26)21-15-3-1-2-4-15/h5-10,15-16H,1-4,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBQMNMMCQPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)
![1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2877781.png)
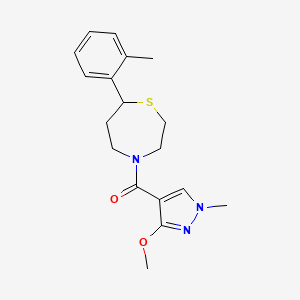
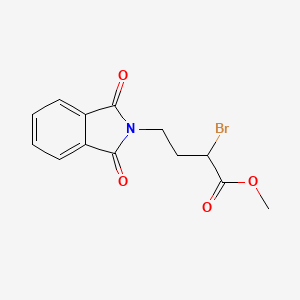
![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)
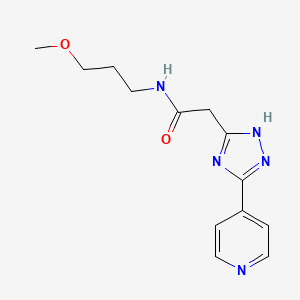
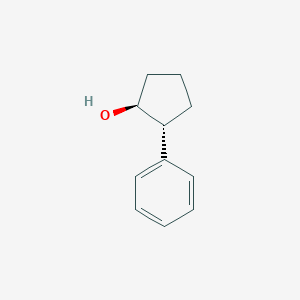
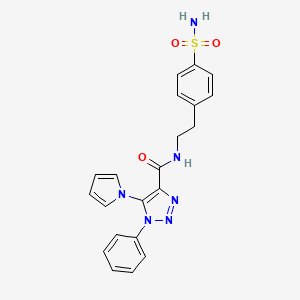
![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)
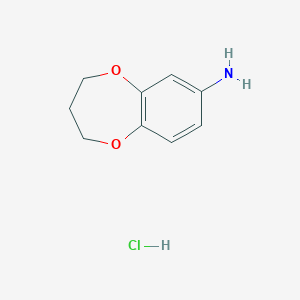
![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)
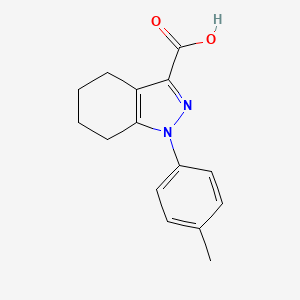
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)
